5-Hidroxideferasirox

Descripción general

Descripción

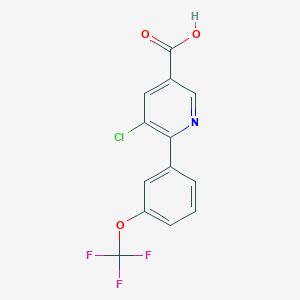

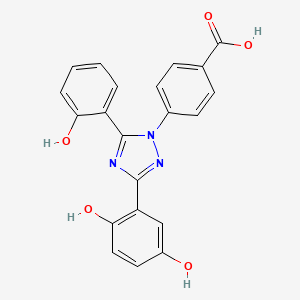

5-Hydroxydeferasirox is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxydeferasirox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxydeferasirox including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quelación de Hierro

5-Hidroxideferasirox es un derivado del quelante de hierro clínico deferasirox . Se ha utilizado en investigación científica por sus propiedades de quelación del hierro . La quelación del hierro es un proceso crítico en el manejo de la sobrecarga de hierro en condiciones como la talasemia y otros trastornos de sobrecarga de hierro .

Detección y Cuantificación de Fe3+

Este compuesto actúa como un quimiosensor colorimétrico que permite la detección y cuantificación de Fe3+ en muestras acuosas a pH 2–5 . Esto es particularmente útil en química analítica para garantizar los estándares de calidad establecidos por los organismos reguladores para el agua potable y los alimentos .

3. Interacción con la Albúmina Sérica Humana (HSA) Cuando el this compound interactúa con la albúmina sérica humana (HSA), se produce una respuesta fluorescente de encendido . Esta fluorescencia se extingue en presencia de Fe3+, lo que permite el monitoreo de este catión metálico biológicamente importante a través de dos métodos independientes .

Desarrollo de Medicamentos

this compound se utiliza en investigación científica para el desarrollo de medicamentos. Sus propiedades únicas e interacciones con los sistemas biológicos lo convierten en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos.

Aspectos de Calidad en los Productos Medicinales

Deferasirox, del cual se deriva el this compound, se utiliza en productos medicinales . Los aspectos de calidad de estos productos, incluida la sustancia activa, el producto medicinal acabado y los aspectos químicos y farmacéuticos, son áreas de investigación continua .

Aspectos no Clínicos

También se realiza investigación sobre los aspectos no clínicos del this compound, incluida su ecotoxicidad y evaluación del riesgo ambiental . Esto ayuda a comprender el impacto potencial de este compuesto en el medio ambiente .

Aspectos Clínicos

Los aspectos clínicos del this compound, incluida su farmacocinética y farmacodinamia, son otra área de investigación . Comprender estos aspectos puede ayudar a optimizar su uso en entornos clínicos .

Gestión de Riesgos y Farmacovigilancia

La gestión de riesgos y la farmacovigilancia son cruciales en la investigación y aplicación del this compound . Estas implican monitorear la seguridad y la eficacia de este compuesto en entornos del mundo real .

Análisis Bioquímico

Biochemical Properties

5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .

Cellular Effects

5-Hydroxydeferasirox influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, 5-Hydroxydeferasirox has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, 5-Hydroxydeferasirox exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, 5-Hydroxydeferasirox modulates gene expression by affecting iron-responsive elements in mRNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxydeferasirox change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .

Dosage Effects in Animal Models

The effects of 5-Hydroxydeferasirox vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .

Metabolic Pathways

5-Hydroxydeferasirox is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .

Transport and Distribution

Within cells and tissues, 5-Hydroxydeferasirox is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .

Subcellular Localization

5-Hydroxydeferasirox localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct 5-Hydroxydeferasirox to these compartments, enhancing its therapeutic efficacy .

Propiedades

IUPAC Name |

4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFHDNXHWBASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524746-12-1 | |

| Record name | 5-Hydroxydeferasirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYDEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)

![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)

![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-](/img/structure/B1460608.png)